molecular formula C10H7F3N2O B1423755 2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole CAS No. 885271-86-3

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B1423755
CAS No.: 885271-86-3
M. Wt: 228.17 g/mol
InChI Key: CQPVUIDPCVCNCE-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for related compounds like “2-(Trifluoromethoxy)phenyl isocyanate” indicates that they are combustible, harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and are fatal if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole is unique due to the presence of both the trifluoromethoxy group and the imidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPVUIDPCVCNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695920
Record name 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-86-3
Record name 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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